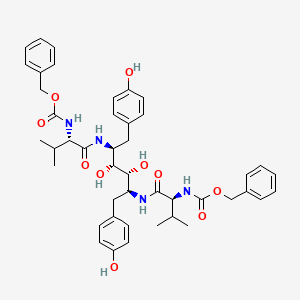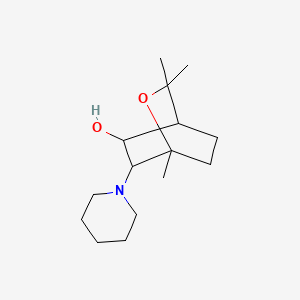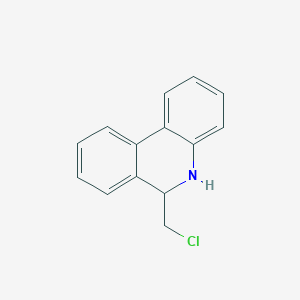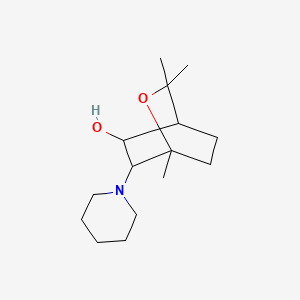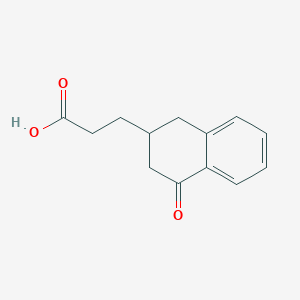
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 280685 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The preparation of NSC 280685 involves several synthetic routes and reaction conditions. One common method includes the induction of pluripotent stem cells to neural stem cells using specific media and reagents. This process typically involves the use of a serum-free neural induction medium, which can convert pluripotent stem cells into neural stem cells with high efficiency . The preparation also requires various materials such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents .
Chemical Reactions Analysis
NSC 280685 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
NSC 280685 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it plays a crucial role in understanding the differentiation and proliferation of neural stem cells. In medicine, NSC 280685 is explored for its potential in treating neurodegenerative diseases and other neurological disorders. Additionally, it has industrial applications in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of NSC 280685 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation and proliferation of neural stem cells by modulating various signaling pathways. These pathways include those involved in cell growth, differentiation, and survival. The exact molecular targets and pathways can vary depending on the specific context and application .
Comparison with Similar Compounds
NSC 280685 can be compared with other similar compounds, such as other neural stem cell inducers and modulators. Some similar compounds include those used in the induction of pluripotent stem cells to neural stem cells, such as specific growth factors and signaling molecules. What sets NSC 280685 apart is its high efficiency and specificity in inducing neural stem cell differentiation .
Properties
CAS No. |
35883-78-4 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c14-12-8-9(5-6-13(15)16)7-10-3-1-2-4-11(10)12/h1-4,9H,5-8H2,(H,15,16) |
InChI Key |
GRTLFHIPTCBPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
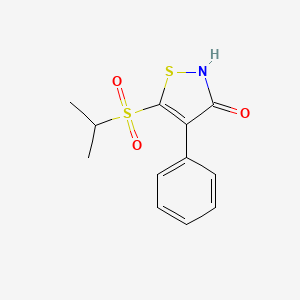
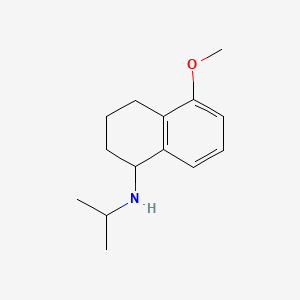
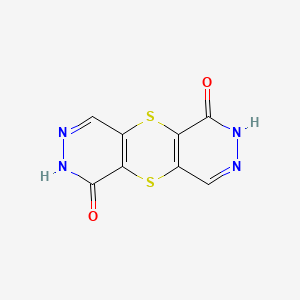
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
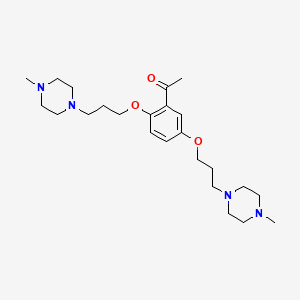
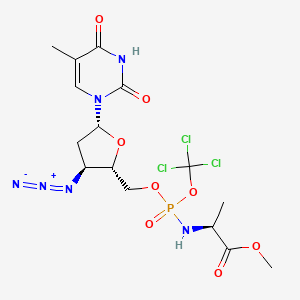
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

